(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride
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Overview
Description
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its indazole core, which is a bicyclic structure containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride typically involves the formation of the indazole core followed by the introduction of the methoxymethanimine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole ring. Subsequent reactions introduce the methoxymethanimine group, often through the use of methoxyamine and suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.
Scientific Research Applications
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-((E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid
- N-hydroxypropenamides bearing indazole moieties
Uniqueness
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its indazole core and methoxymethanimine group differentiate it from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11Cl2N3O |
---|---|
Molecular Weight |
248.11 g/mol |
IUPAC Name |
(E)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride |
InChI |
InChI=1S/C9H9N3O.2ClH/c1-13-11-5-7-3-2-4-9-8(7)6-10-12-9;;/h2-6H,1H3,(H,10,12);2*1H/b11-5+;; |
InChI Key |
JEGSJXTZUWMDRC-JYENVBOSSA-N |
Isomeric SMILES |
CO/N=C/C1=C2C=NNC2=CC=C1.Cl.Cl |
Canonical SMILES |
CON=CC1=C2C=NNC2=CC=C1.Cl.Cl |
Origin of Product |
United States |
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